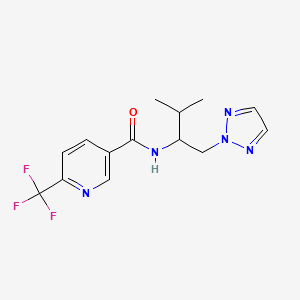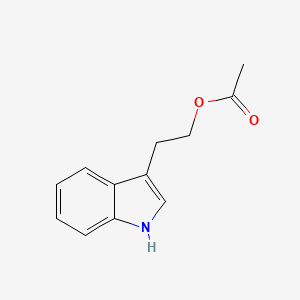
2-(1H-Indol-3-yl)ethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1H-Indol-3-yl)ethyl acetate” is a chemical compound with the linear formula C12H13NO2 . It is also known as Ethyl 2-(1H-indol-3-yl)acetate . It is related to Macimorelin acetate, a synthetic growth hormone secretagogue receptor agonist .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest due to their biological and pharmaceutical applications . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based on a Fischer indolisation–indole N-alkylation sequence . Another method involves a palladium-catalyzed reaction .Molecular Structure Analysis
The molecular structure of “2-(1H-Indol-3-yl)ethyl acetate” can be represented by the InChI code: 1S/C12H13NO2/c1-2-15-12(14)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,2,7H2,1H3 .Chemical Reactions Analysis
Indole derivatives possess various biological activities, which has led to interest in synthesizing a variety of indole derivatives . The Catellani reaction, a palladium-catalyzed norbornene-mediated cascade reaction, has been modified to achieve the direct functionalization of indoles .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-Indol-3-yl)ethyl acetate” include a molecular weight of 203.24 . It is a solid at room temperature .Aplicaciones Científicas De Investigación
Antibacterial and Anti-enzymatic Potentials
- Synthesis and Biological Properties : Research has shown that derivatives of 2-(1H-Indol-3-yl)ethyl acetate exhibit antibacterial activities against both Gram-positive and Gram-negative bacterial strains. Some compounds, such as 7a-d, demonstrated antibacterial activities comparable to the standard antibiotic Ciprofloxacin. Additionally, these derivatives displayed moderate to weak anti-enzymatic potential against α-Glucosidase and Butyrylcholinesterase (BChE), with certain compounds showing better inhibition. They also demonstrated excellent anti-enzymatic potentials against Lipoxygenase (LOX), suggesting potential therapeutic applications in treating inflammatory ailments (Rubab et al., 2017).
Antimicrobial Activity
- Antimicrobial Derivatives : A study on the synthesis of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazides revealed that these compounds have been screened for antimicrobial activity, indicating their potential use in antimicrobial treatments (Prasad, 2017).
Synthesis of Novel Compounds
- Novel Compounds Synthesis : Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate or acetate, a series of novel compounds, were synthesized from reactions involving 2-(1H-Indol-3-yl)ethyl acetate. These compounds were confirmed using various spectroscopic techniques, contributing to the development of new chemical entities (Nassiri & Milani, 2020).
Applications in Chemical Synthesis
- Chemical Synthesis Applications : Research into the regioselective addition of aromatic amines at the exocyclic C=C bond of 2-(2-Oxo-2,3-dihydro-1H-indol-3-ylidene)acetic acid esters has demonstrated the utility of 2-(1H-Indol-3-yl)ethyl acetate derivatives in facilitating chemical transformations. This shows their role in synthesizing more complex chemical structures (Koz’minykh et al., 2006).
Potential for COX-2 Inhibition
- Cyclooxygenase-2 (COX-2) Inhibitors : Novel 2-(2-arylmorpholino-4-yl)ethyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-acetate hydrochlorides were synthesized and tested for their COX-2 inhibition properties, showing moderate to good selective inhibition. This suggests potential pharmaceutical applications in reducing side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) (Shi et al., 2012).
Anticancer Potential
- Anticancer Properties : Chalcones derived from N-ethyl-3-acetylindole were studied for their antiproliferative activity. These chalcones, structurally related to 2-(1H-Indol-3-yl)ethyl acetate, demonstrated anticancer potential, hinting at their possible application in cancer treatment (Badria et al., 2019).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for a similar compound, Ethyl 2-(1H-indol-3-yl)acetate, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .
Direcciones Futuras
The future directions in the research of indole derivatives like “2-(1H-Indol-3-yl)ethyl acetate” could involve exploring their diverse biological activities and potential therapeutic applications . The synthesis of heterocyclic compounds encompassing multiple functionalities and their biological screening is a strategy for pharmacological evaluation of future drug candidates .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)ethyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(14)15-7-6-10-8-13-12-5-3-2-4-11(10)12/h2-5,8,13H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWBLROQFPLJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCC1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indol-3-yl)ethyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Ethoxybenzoyl)-4-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2737358.png)
![4-(2,5-dimethoxyphenyl)-6-(3-hydroxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2737361.png)
![(Z)-ethyl 2-(2-(benzo[d][1,3]dioxol-5-yl)hydrazono)-3,5-dimethyl-2H-pyrrole-4-carboxylate](/img/structure/B2737363.png)
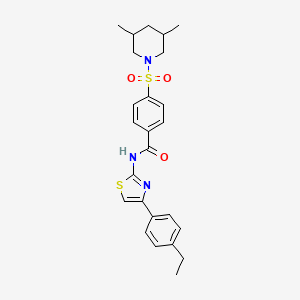

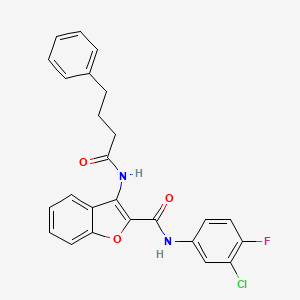

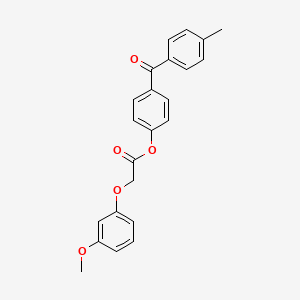
![{[3-(Tert-butyl)-4-ethoxyphenyl]sulfonyl}(phenylethyl)amine](/img/structure/B2737372.png)
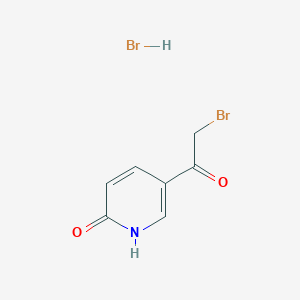

![Tert-butyl N-[(2-methyl-2,3-dihydro-1H-indol-7-yl)methyl]carbamate](/img/structure/B2737375.png)
![N~6~-(butan-2-yl)-N~4~-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2737377.png)
